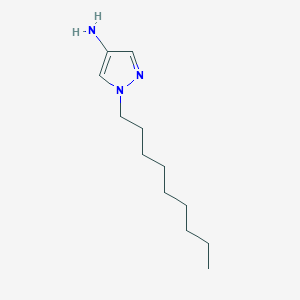

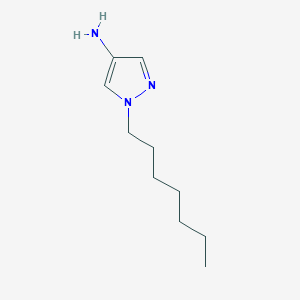

1-Heptyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

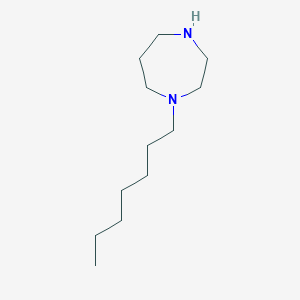

Vue d'ensemble

Description

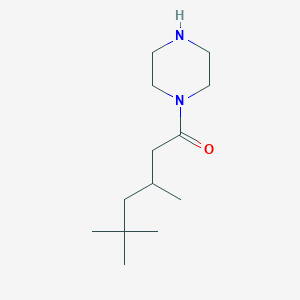

1-Heptyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1152512-32-7 . It has a molecular weight of 181.28 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10 (11)8-12-13/h8-9H,2-7,11H2,1H3 . Chemical Reactions Analysis

Pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . They provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Applications De Recherche Scientifique

Domino Reactions in Aqueous Media

1-Heptyl-1H-pyrazol-4-amine derivatives have been utilized in chemodivergent, multicomponent domino reactions in aqueous media. Specifically, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, on-water four-component domino reaction. This process is significant for generating densely functionalized compounds, potentially useful in various synthetic applications (Prasanna, Perumal, & Menéndez, 2013).

Synthesis of Heterocyclic Ketene Aminals

The compound has been used in the efficient synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This was achieved through a one-pot, three-component synthesis process, underscoring its utility in creating diverse chemical libraries for drug discovery (Yu et al., 2013).

Novel Synthesis of Pyrazolo[3,4-b]pyridine Products

This compound derivatives have also been involved in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process includes condensation with activated carbonyl groups and is valuable for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Application in Energetic Materials

Interestingly, derivatives of this compound have been synthesized and studied for their potential as heat-resistant energetic materials. These compounds exhibit excellent thermal stabilities and high positive heats of formation, making them suitable candidates for heat-resistant energetic materials (Li et al., 2016).

Catalyst-Free Synthesis

A catalyst-free protocol for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines demonstrates the compound's utility in green chemistry. This process involves a one-pot, four-component domino reaction and highlights the versatility of this compound in environmentally benign syntheses (Noruzian, Olyaei, & Hajinasiri, 2019).

Mécanisme D'action

Target of Action

1-Heptyl-1H-pyrazol-4-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1, which is involved in the life cycle of Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

The compound’s interaction with lmptr1 suggests that it may disrupt the normal functioning of this enzyme, thereby inhibiting the growth and proliferation of leishmania .

Result of Action

The compound has demonstrated superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .

Propriétés

IUPAC Name |

1-heptylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCKLHBFDPDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)